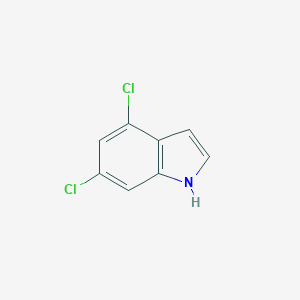

4,6-Dichloro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXGYRHZQFZCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560075 | |

| Record name | 4,6-Dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101495-18-5 | |

| Record name | 4,6-Dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-1H-indole: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Dichloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to therapeutic agents for conditions ranging from cancer to migraines.[1] Within this important class of heterocycles, halogenated indoles represent a critical subclass. The introduction of halogen atoms, such as chlorine, profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, often enhancing biological activity.[1][3]

This guide provides an in-depth technical overview of 4,6-dichloro-1H-indole, a specific dichlorinated indole that serves as a pivotal building block in modern drug discovery.[4] We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals. This document will detail its core chemical properties, predictable spectroscopic signature, logical synthetic pathways, and its demonstrated utility in the development of potent and selective therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the known physical characteristics and the expected spectroscopic profile of 4,6-dichloro-1H-indole.

Molecular and Physical Properties

The key physicochemical properties of 4,6-dichloro-1H-indole are summarized below. These values, primarily computed, provide a baseline for experimental design, including solvent selection and reaction condition optimization.[5]

| Property | Value | Source |

| CAS Number | 101495-18-5 | PubChem[5] |

| Molecular Formula | C₈H₅Cl₂N | PubChem[5] |

| Molecular Weight | 186.03 g/mol | PubChem[5] |

| IUPAC Name | 4,6-dichloro-1H-indole | PubChem[5] |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Cl)Cl | PubChem[5] |

| XLogP3 | 3.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

Spectroscopic Profile: An Interpretive Guide

While experimental spectra for 4,6-dichloro-1H-indole are not publicly cataloged, its structure allows for a highly confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring (TLC, LC-MS) and final product confirmation.

The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons. The following predictions are based on established substituent effects and data from analogous chloro-indoles.[7][8]

Predicted ¹H NMR (400 MHz, DMSO-d₆): The protons on the benzene ring (H5, H7) are expected to appear as singlets or narrow doublets due to the substitution pattern, while the pyrrole protons (H2, H3) will show their characteristic coupling.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H (H1) | ~11.5 - 12.5 | broad singlet | - | Typical for indole N-H in DMSO, exchangeable with D₂O. |

| H7 | ~7.5 - 7.6 | d | J ≈ 1.5 Hz | Deshielded by adjacent C-Cl bond; meta-coupling to H5. |

| H2 | ~7.4 - 7.5 | t or m | J ≈ 2.5 - 3.0 Hz | Couples with H1 and H3. |

| H5 | ~7.1 - 7.2 | d | J ≈ 1.5 Hz | Shielded relative to H7; meta-coupling to H7. |

| H3 | ~6.5 - 6.6 | t or m | J ≈ 2.0 - 2.5 Hz | Couples with H1 and H2; characteristic upfield shift. |

Predicted ¹³C NMR (101 MHz, DMSO-d₆): The carbon signals will reflect the inductive effects of the chlorine atoms and the overall aromatic system.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7a | ~136 | Bridgehead carbon adjacent to nitrogen. |

| C4 | ~130 | Directly attached to chlorine (ipso-carbon). |

| C6 | ~128 | Directly attached to chlorine (ipso-carbon). |

| C2 | ~125 | Pyrrole carbon adjacent to nitrogen. |

| C3a | ~123 | Bridgehead carbon. |

| C7 | ~121 | Deshielded by adjacent C-Cl bond. |

| C5 | ~112 | Shielded by two ortho chlorine atoms. |

| C3 | ~102 | Characteristic upfield shift for indole C3. |

In electron ionization mass spectrometry (EI-MS), 4,6-dichloro-1H-indole is expected to show a prominent molecular ion (M⁺) peak. A hallmark feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The (M)⁺, (M+2)⁺, and (M+4)⁺ peaks should appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The primary fragmentation would likely involve the loss of HCl or cleavage of the pyrrole ring.[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of 4,6-dichloro-1H-indole lies in the specific reactivity conferred by the dichlorinated benzene ring fused to the electron-rich pyrrole system.

Influence of Dichloro-Substitution on the Indole Core

The two chlorine atoms at the C4 and C6 positions are strongly electron-withdrawing via induction. This has two major consequences:

-

Deactivation of the Benzene Ring: The carbocyclic ring is significantly deactivated towards classical electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts). Reactions that would typically occur on the benzene portion of an unsubstituted indole are disfavored.

-

Modulation of Pyrrole Ring Reactivity: While the pyrrole ring remains the primary site for electrophilic attack (typically at C3), its overall nucleophilicity is tempered compared to the parent indole. This modulation can be advantageous, preventing unwanted side reactions and allowing for more controlled functionalization. The N-H proton remains acidic and is readily deprotonated by a suitable base to form the indolide anion, which can then be used in various nucleophilic reactions.[10]

Key Reactions and Synthetic Applications

The strategic placement of the chlorine atoms makes 4,6-dichloro-1H-indole an ideal substrate for modern cross-coupling reactions.

-

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated under standard basic conditions (e.g., NaH, K₂CO₃) to install a wide variety of substituents, a key step in tuning the molecule's biological activity.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bonds, while generally robust, can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) under forcing conditions or with specialized catalyst systems. However, the most synthetically valuable reactions often involve functionalization at other positions (C2, C3, or N1) while retaining the dichloro-substitution pattern for its electronic and steric contributions to bioactivity.

-

C3-Functionalization: As with most indoles, the C3 position remains a prime target for electrophilic substitution reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts acylation, providing a gateway to a vast array of complex derivatives.[10]

Synthesis and Purification Protocol

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for constructing substituted indoles, making it the logical choice for the preparation of 4,6-dichloro-1H-indole.[11][12] The synthesis starts from a readily available ortho-nitrotoluene derivative.

Proposed Synthetic Pathway

The synthesis proceeds in two main stages: formation of a β-nitro-enamine intermediate, followed by a reductive cyclization to form the indole ring.

Caption: Proposed Leimgruber-Batcho synthesis of 4,6-dichloro-1H-indole.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the established Leimgruber-Batcho methodology and should be performed by trained personnel with appropriate safety precautions.[11][12]

PART A: Synthesis of trans-1-(3,5-Dichloro-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dichloro-2-nitrotoluene (1.0 eq).

-

Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to 110-120 °C. The solution will typically turn a deep red or purple color, characteristic of the push-pull enamine intermediate.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrotoluene is consumed (typically 3-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the DMF under reduced pressure. The resulting crude red solid or oil can be used directly in the next step or purified by recrystallization from an ethanol/hexane mixture.

PART B: Reductive Cyclization to 4,6-Dichloro-1H-indole

-

Reaction Setup: Dissolve the crude enamine from Part A in a suitable solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (e.g., balloon pressure or Parr shaker) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen and by TLC or LC-MS analysis for the disappearance of the red enamine and the appearance of the indole product (UV active). The reaction is typically complete within 4-16 hours.

-

Work-up: Once the reaction is complete, carefully purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with EtOAc.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4,6-dichloro-1H-indole as a solid.

Applications in Drug Discovery

4,6-Dichloro-1H-indole is not an end-product therapeutic itself, but rather a high-value starting material or "scaffold" for building more complex drug candidates. Its utility stems from the unique electronic and steric properties imparted by the dichloro-substitution pattern.

Role as a Key Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of features that allows a drug to bind to its target receptor. The 4,6-dichloro-1H-indole core provides a rigid bicyclic structure with a hydrogen bond donor (N-H) and specific hydrophobic and halogen-bonding regions that can be exploited for potent and selective target engagement.

Caption: Relationship of the 4,6-dichloro-1H-indole scaffold to therapeutic targets.

Case Studies in Medicinal Chemistry

-

Tryptase Inhibitors: This scaffold is used in the preparation of compounds designed to inhibit tryptase, a serine protease implicated in allergic and inflammatory responses, particularly asthma.[4]

-

KRas Inhibitors: The corresponding dione, 4,6-dichloro-1H-indole-2,3-dione (4,6-dichloroisatin), is a precursor to potent covalent inhibitors of KRasG12C, a critical and previously "undruggable" target in oncology, particularly in lung cancer.[13]

-

Monoamine Transporter Ligands: The core has been incorporated into molecules that act as inhibitors of serotonin, norepinephrine, and dopamine transporters, which are central targets for the treatment of depression and other neurological disorders.[4]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. 4,6-Dichloro-1H-indole should be handled with care, following standard laboratory safety protocols.

-

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4,6-Dichloro-1H-indole is a strategically important heterocyclic building block whose value is derived from the predictable influence of its dichloro-substitution pattern on the indole core's reactivity and physicochemical properties. Its utility in the synthesis of targeted inhibitors for oncology, inflammation, and neuroscience underscores its significance in modern drug discovery. The logical and high-yielding Leimgruber-Batcho synthesis provides a reliable route to access this key intermediate. This guide has provided the foundational knowledge required for researchers to confidently incorporate 4,6-dichloro-1H-indole into their synthetic and medicinal chemistry programs.

References

-

Iaroshenko, V. O., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(15), 4983. Available at: [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-1H-indole. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Wikipedia contributors. (2023, May 27). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

-

Taber, D. F., & Stachel, S. J. (2011). Leimgruber–Batcho Indole Synthesis. In Organic Syntheses. Available at: [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3075. Available at: [Link]

-

Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry. Available at: [Link]

-

Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Leimgruber-Batcho Indole Synthesis (mid-20 th century). Retrieved January 9, 2026, from [Link]

-

Química Orgánica. (2010, May 8). Indoles Synthesis. Retrieved January 9, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved January 9, 2026, from [Link]

-

El-Sawy, E. R., et al. (2012). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 10(1), 214–239. Available at: [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 9, 2026, from [Link]

-

University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dichloroisatin. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Supporting Information. (n.d.). General Procedure for the Methylation of Indoles. The Royal Society of Chemistry. Available at: [Link]

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Supporting Information. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ACS Publications. Available at: [Link]

-

Supporting Information. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. MDPI. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 101495-18-5 | Product Name : 4,6-Dichloro-1H-indole. Retrieved January 9, 2026, from [Link]

-

Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives. Retrieved January 9, 2026, from [Link]

-

Supporting Information. (n.d.). Indoles. The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 858231-57-9 | 4,6-Dichloro-2-phenyl-1H-indole. Retrieved January 9, 2026, from [Link]

-

ChemSynthesis. (n.d.). 6-chloro-1H-indole. Retrieved January 9, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved January 9, 2026, from [Link]

-

Lee, J., et al. (2018). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 23(1), 181. Available at: [Link]

-

PubChem. (n.d.). 5,6-Dichloro-1H-indole. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole, 4-chloro-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4,6-Dichloro-1H-indole | C8H5Cl2N | CID 14419624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Indole [webbook.nist.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 13. 4,6-DICHLORO-1H-INDOLE-2,3-DIONE | 18711-15-4 [chemicalbook.com]

Foreword: The Strategic Importance of 4,6-Dichloro-1H-indole

An In-Depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] The strategic placement of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity through halogen bonding or improving metabolic stability.[1] 4,6-dichloro-1H-indole (Figure 1) represents a key starting material and structural motif in the development of advanced therapeutic agents, including inhibitors of kinases, trypase, and neurotransmitter reuptake systems.[1][3] Given its pivotal role, the unambiguous confirmation of its chemical structure is a prerequisite for its application in drug discovery and development, ensuring the integrity and reproducibility of subsequent research.

This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 4,6-dichloro-1H-indole. It is designed for researchers and drug development professionals, moving beyond mere procedural steps to explain the underlying scientific rationale—the causality behind experimental choices—to create a self-validating analytical system.

Part 1: The Elucidation Workflow: An Integrated Approach

A robust structure elucidation strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined evidence constitutes a definitive proof. Our workflow begins with mass spectrometry to confirm elemental composition, proceeds to nuclear magnetic resonance for detailed connectivity mapping, and culminates with X-ray crystallography for absolute spatial confirmation.

Part 2: Mass Spectrometry - Confirming the Elemental Composition

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) as our first analytical checkpoint. Its primary purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₈H₅Cl₂N).[4] Critically, for a halogenated compound, the isotopic distribution provides a clear signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[5] The presence of two chlorine atoms in the molecule will therefore result in a characteristic cluster of peaks (M, M+2, M+4) with a predictable intensity ratio, offering immediate and decisive evidence of dichlorination.[6][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized 4,6-dichloro-1H-indole in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Data Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for C₈H₆Cl₂N⁺. Analyze the isotopic pattern of the molecular ion cluster for the characteristic M, M+2, and M+4 peaks.

Data Presentation: Expected Isotopic Pattern

| Ion | Theoretical m/z | Isotope Composition | Expected Relative Intensity |

| [M]⁺ | 184.9799 | C₈H₅³⁵Cl₂N | 100% |

| [M+2]⁺ | 186.9770 | C₈H₅³⁵Cl³⁷ClN | ~65% |

| [M+4]⁺ | 188.9740 | C₈H₅³⁷Cl₂N | ~10% |

Table 1: Predicted high-resolution m/z values and relative intensities for the molecular ion cluster of 4,6-dichloro-1H-indole.

The observation of this specific isotopic signature provides powerful, trustworthy evidence for the presence of two chlorine atoms within the molecule.

Part 3: NMR Spectroscopy - Mapping the Molecular Skeleton

Expertise & Experience: With the molecular formula confirmed, we employ a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise connectivity of the atoms.[8][9] ¹H NMR reveals the chemical environment and neighboring relationships of the protons, while ¹³C NMR provides a census of the unique carbon atoms. The true power, however, lies in two-dimensional (2D) techniques like HSQC and HMBC, which correlate the proton and carbon signals. For a substituted aromatic system like this, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter of substituent placement. It reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to "walk" across the molecular framework and definitively place the chlorine atoms at positions 4 and 6.[10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of 4,6-dichloro-1H-indole in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11] DMSO-d₆ is often preferred for indole compounds as it helps in observing the N-H proton signal, which can exchange or be very broad in other solvents.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Acquisition: Perform standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) and HMBC experiments to establish one-bond and multiple-bond C-H correlations, respectively.

Data Presentation: Predicted ¹H and ¹³C NMR Data

The chemical shifts are predicted based on the known spectra of indole and related halogenated derivatives.[11][12][13] The electron-withdrawing effects of the chlorine atoms will cause deshielding (downfield shifts) of nearby protons and carbons.

| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

| N-H (1) | ~11.5, br s, 1H | - | C2, C3, C7a |

| H-2 | ~7.5, dd, 1H | ~125 | C3, C3a, C7a |

| H-3 | ~6.5, t, 1H | ~102 | C2, C3a, C4 |

| C-3a | - | ~128 | - |

| C-4 | - | ~129 | - |

| H-5 | ~7.1, d, 1H | ~121 | C3a, C4, C6, C7 |

| C-6 | - | ~126 | - |

| H-7 | ~7.4, d, 1H | ~113 | C3a, C5, C6, C7a |

| C-7a | - | ~136 | - |

Table 2: Predicted NMR assignments for 4,6-dichloro-1H-indole in DMSO-d₆. The definitive placement of substituents is confirmed by the key HMBC correlations.

Visualization: Key HMBC Correlations for Structure Proof

The following diagram illustrates the most critical long-range correlations that unambiguously confirm the 4,6-dichloro substitution pattern. The correlation from the proton at C5 to the chlorinated carbons C4 and C6 is irrefutable evidence.

Part 4: Single-Crystal X-ray Crystallography - The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[14] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also providing accurate bond lengths and angles.[15][16] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is considered definitive. The successful crystallization of the closely related 4,6-dichloro-1H-indole-2,3-dione demonstrates the feasibility of this technique for this class of compounds.[17][18]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: The key to this technique is growing a single, diffraction-quality crystal. Slow evaporation is a common and effective method.

-

Dissolve a high-purity sample of 4,6-dichloro-1H-indole in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) in a small vial.

-

Loosely cap the vial to allow the solvent to evaporate slowly over several days at room temperature.

-

Monitor for the formation of well-defined, non-twinned crystals.

-

-

Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Collect the diffraction data. The resulting electron density map is used to solve and refine the crystal structure, yielding the final atomic coordinates.

Data Interpretation

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of 4,6-dichloro-1H-indole is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the correct molecular formula and the presence of two chlorine atoms through its distinct isotopic signature. A comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity, with key HMBC correlations providing definitive proof of the 4,6-substitution pattern. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure in three dimensions. This integrated workflow, where each technique validates the others, represents a robust and trustworthy system for structure elucidation, ensuring the highest level of scientific integrity for downstream applications in research and drug development.

References

-

Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC - NIH. [Link]

-

4,6-Dichloro-1H-indole | 101495-18-5. (n.d.). Pharmaffiliates. [Link]

-

4,6-Dichloro-1H-indole. (n.d.). PubChem. [Link]

-

4,6-Dichloro-1H-indole-2,3-dione. (n.d.). IUCr. [Link]

-

X‐ray crystal structure of 4 a. (n.d.). ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

-

Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (n.d.). ResearchGate. [Link]

-

4,6-Dichloro-1H-indole-2-carboxylic acid. (n.d.). MySkinRecipes. [Link]

-

4,6-Dichloroisatin. (n.d.). PubChem. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Royal Society of Chemistry. [Link]

-

NMR STUDIES OF INDOLE. (1988). HETEROCYCLES. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). PubMed. [Link]

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (n.d.). Organic Syntheses Procedure. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

-

Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. [Link]

-

How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. [Link]

-

Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. [Link]

-

One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (n.d.). MDPI. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

4-Chloro-1H-indole-2,3-dione. (n.d.). ResearchGate. [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

-

1H-Indole, 4-chloro-. (n.d.). NIST WebBook. [Link]

-

4,6-Dichloro-1H-indole-2,3-dione. (n.d.). ResearchGate. [Link]

-

Supporting information Indoles. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

-

Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (n.d.). MDPI. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]

-

1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (n.d.). MDPI. [Link]

-

2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. (n.d.). NIH. [Link]

-

Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening. (n.d.). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4,6-Dichloro-1H-indole | C8H5Cl2N | CID 14419624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tutorchase.com [tutorchase.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. 4,6-Dichloroisatin | C8H3Cl2NO2 | CID 251908 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4,6-Dichloro-1H-indole: A Technical Guide

Introduction

4,6-Dichloro-1H-indole is a halogenated derivative of indole, a prominent heterocyclic aromatic compound. The indole scaffold is a core structural component in a multitude of biologically active molecules, including the amino acid tryptophan and various pharmaceuticals. The introduction of chloro substituents onto the indole ring can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making 4,6-dichloro-1H-indole a valuable building block in medicinal chemistry and materials science. This guide provides a detailed analysis of the spectroscopic data for 4,6-dichloro-1H-indole, offering insights for researchers in drug discovery and chemical synthesis.

While a complete, publicly available, and verified set of spectroscopic data for 4,6-dichloro-1H-indole proved challenging to consolidate from a single source, this guide synthesizes expected spectral characteristics based on the known effects of substituents on the indole ring system and available data for closely related analogs.

Molecular Structure and Isomerism

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. 4,6-Dichloro-1H-indole consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring. The chlorine atoms are substituted at positions 4 and 6 of the benzene ring portion of the indole nucleus.

Molecular Structure of 4,6-Dichloro-1H-indole.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Expected Molecular Ion Peak:

The molecular formula for 4,6-dichloro-1H-indole is C₈H₅Cl₂N. The nominal molecular weight is 186 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. The expected peaks would be at m/z 185 (M⁺ for C₈H₅³⁵Cl₂N), m/z 187 (M⁺ for C₈H₅³⁵Cl³⁷ClN), and m/z 189 (M⁺ for C₈H₅³⁷Cl₂N) with relative intensities of approximately 9:6:1.

Fragmentation Pattern:

-

Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a hydrogen chloride molecule, which would result in a fragment ion at m/z 149.

-

Loss of a Chlorine Radical: The molecule could lose a chlorine radical (·Cl) to form an ion at m/z 150.

-

Pyrrole Ring Fragmentation: Fragmentation of the pyrrole ring could lead to the loss of HCN, resulting in a fragment at m/z 158.

Plausible MS Fragmentation of 4,6-Dichloro-1H-indole.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H stretch | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| ~1600, ~1470 | C=C aromatic ring stretch | Medium |

| ~1350 | C-N stretch | Medium |

| 850-550 | C-Cl stretch | Strong |

| ~800 | Aromatic C-H out-of-plane bend | Strong |

The presence of a medium intensity peak around 3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The carbon-carbon double bond stretching vibrations of the aromatic rings would appear around 1600 and 1470 cm⁻¹. The strong absorptions in the lower frequency region (850-550 cm⁻¹) would be indicative of the C-Cl stretching vibrations.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 4,6-dichloro-1H-indole is expected to show signals for the five protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic ring currents.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.0 - 8.5 | broad singlet | - |

| H2 | ~7.3 | triplet | J ≈ 2.5-3.0 Hz |

| H3 | ~6.5 | triplet | J ≈ 2.5-3.0 Hz |

| H5 | ~7.0 | doublet | J ≈ 1.5-2.0 Hz |

| H7 | ~7.4 | doublet | J ≈ 1.5-2.0 Hz |

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring (H2 and H3) will likely appear as triplets due to coupling with each other and with the N-H proton. The protons on the benzene ring (H5 and H7) are expected to be doublets due to meta-coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the presence of chlorine atoms, the chemical shifts of the carbons in the benzene ring will be significantly affected.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~129 |

| C4 | ~128 |

| C5 | ~121 |

| C6 | ~129 |

| C7 | ~112 |

| C7a | ~136 |

The carbons directly attached to the chlorine atoms (C4 and C6) are expected to be deshielded and appear at downfield chemical shifts. The other carbons in the benzene ring will also experience shifts due to the electronic effects of the chlorine substituents. The carbons of the pyrrole ring will have chemical shifts characteristic of indole derivatives.

Experimental Protocols

Standard protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,6-dichloro-1H-indole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow for Spectroscopic Characterization.

The spectroscopic analysis of 4,6-dichloro-1H-indole provides a comprehensive fingerprint for its identification and structural confirmation. The combination of MS, IR, and NMR spectroscopy allows for the unambiguous determination of its molecular weight, functional groups, and the precise arrangement of atoms within the molecule. This technical guide, while based on predicted values in the absence of a complete, verified experimental dataset, offers a solid framework for researchers working with this and related halogenated indole compounds. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data, which is essential for rigorous scientific research and development.

References

Due to the lack of a specific publication containing the complete experimental data for 4,6-dichloro-1H-indole, this section will list general authoritative sources for spectroscopic techniques.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. 4,6-Dichloro-1H-indole. National Center for Biotechnology Information. [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Dichlorinated Indoles

Abstract

Dichlorinated indoles represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The strategic placement of two chlorine atoms on the indole scaffold profoundly influences its physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive analysis of the core physicochemical properties of dichlorinated indoles, tailored for researchers, scientists, and drug development professionals. We will delve into the electronic effects of dichlorination, its impact on lipophilicity and solubility, and the resulting chemical reactivity. This guide offers both theoretical insights and practical, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Dichlorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents.[3][4] The introduction of chlorine atoms, a common strategy in medicinal chemistry, can significantly enhance the biological activity of the parent molecule.[5] This "magic chloro effect" can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the modulation of electronic properties, which can enhance binding affinity to biological targets.[6] Dichlorination, in particular, offers a nuanced approach to fine-tuning these properties, with the positional isomerism of the chlorine atoms providing a diverse chemical space for optimization.[5][6] Understanding the fundamental physicochemical properties of dichlorinated indoles is therefore critical for the rational design of novel therapeutics.

Electronic Properties: The Inductive and Resonance Effects of Dichlorination

The introduction of two chlorine atoms onto the indole ring system significantly alters its electronic landscape. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[7] However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating effect (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in overall deactivation of the ring.[7]

The position of the chlorine atoms dictates the precise nature of these electronic perturbations. For instance, chlorine substitution on the benzene ring will have a more pronounced effect on the overall electron density of the bicyclic system compared to substitution on the pyrrole ring. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the molecular electrostatic potential and dipole moments of different dichlorinated indole isomers, aiding in the prediction of their reactivity and intermolecular interactions.[8][9]

A study on chloro-pyridinylvinyl-1H-indoles demonstrated that while the position of the chlorine atom does not significantly affect electronic delocalization, it does induce local variations in bond lengths, leading to different dipole moments for the isomers.[8] This, in turn, influences their melting points and crystal packing.[8]

The following diagram illustrates the general workflow for computational analysis of electronic properties.

Caption: Workflow for Computational Analysis of Electronic Properties.

Lipophilicity (LogP/LogD): A Key Determinant of Drug-Likeness

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[10] The introduction of chlorine atoms generally increases the lipophilicity of a molecule due to their hydrophobic nature.[3]

The position of the chlorine atoms on the indole ring can have a differential impact on the overall LogP value. While experimental data for a comprehensive set of dichlorinated indole isomers is scarce, calculated LogP values can provide a useful estimation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| 4,6-Dichloro-1H-indole | C₈H₅Cl₂N | 186.04 | 3.3 |

| 5,6-Dichloro-1H-indole | C₈H₅Cl₂N | 186.04 | 3.3 |

| 6-Chloroindole | C₈H₆ClN | 151.59 | 2.339 |

| 2,3-Dichloro-1H-indole | C₈H₅Cl₂N | 186.04 | N/A |

| 5-Chloroindole | C₈H₆ClN | 151.59 | 2.93 |

Data sourced from PubChem and other chemical databases.[1][11][12][13][14] Calculated LogP values are estimates and may vary depending on the algorithm used.

For ionizable compounds, the distribution coefficient (LogD) is a more relevant parameter as it takes into account the pH of the aqueous phase. Since the indole nitrogen has a pKa of approximately 17 in DMSO, it is generally not ionized at physiological pH.[15][16]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the classic shake-flask method for the experimental determination of LogP.

Materials:

-

Dichlorinated indole compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Accurately weigh a small amount of the dichlorinated indole and dissolve it in the pre-saturated n-octanol or aqueous phase.

-

Partitioning: Add an equal volume of the other pre-saturated phase to the vial.

-

Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the dichlorinated indole using a suitable analytical method (e.g., HPLC-UV).[8]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a crucial physicochemical property that significantly impacts the bioavailability of a drug candidate. Poorly soluble compounds often exhibit low absorption and can lead to unreliable results in biological assays.[17] The introduction of two chlorine atoms, being lipophilic, is generally expected to decrease aqueous solubility.

The solubility of dichlorinated indoles will also be influenced by their crystal lattice energy. Isomers with more stable crystal packing will generally have lower solubility.[8]

| Compound | Solubility | Source |

| 6-Chloroindole | Slightly soluble in water; Soluble in ethanol (50 mg/mL) | [13][18] |

| 5-Chloroindole | Insoluble in water | [14][19] |

| 5,7-Dichloro-8-hydroxyquinoline | Limited solubility in water; Soluble in organic solvents (ethanol, DMSO) | [20] |

Note: Data for 5,7-dichloro-8-hydroxyquinoline is for a related dichlorinated heterocyclic compound and is included for illustrative purposes.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol outlines the "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility.[17]

Materials:

-

Dichlorinated indole compound (solid)

-

Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

-

Glass vials with screw caps

-

Thermomixer or shaking incubator

-

Filtration device (e.g., syringe filters) or centrifuge

-

HPLC or other suitable analytical instrument

Procedure:

-

Sample Preparation: Add an excess of the solid dichlorinated indole to a vial containing a known volume of the aqueous buffer.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved dichlorinated indole in the clear supernatant/filtrate using a validated analytical method such as HPLC.

-

Reporting: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for Thermodynamic Solubility Assay.

Chemical Reactivity: Impact of Dichlorination on Indole Chemistry

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C3 position being the most reactive site.[14] The presence of two deactivating chlorine atoms will generally decrease the rate of electrophilic substitution reactions.[21] The regioselectivity of these reactions will also be influenced by the positions of the chlorine atoms. If the C3 position is unsubstituted, electrophilic attack will still preferentially occur there, albeit at a slower rate. If the C3 position is blocked, substitution may be directed to other positions on the pyrrole or benzene ring, depending on the specific isomer and reaction conditions.

The acidic nature of the N-H proton (pKa ≈ 17 in DMSO) allows for deprotonation with strong bases, generating the indolyl anion.[15][22] This anion is a potent nucleophile that can react with various electrophiles. The presence of electron-withdrawing chlorine atoms is expected to increase the acidity of the N-H proton, making it easier to deprotonate.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of dichlorinated indoles rely on a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of dichlorinated indole isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons provide definitive information about the substitution pattern on the indole ring.[23]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of dichlorinated indoles, further confirming their identity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation, purification, and quantitative analysis of dichlorinated indoles and their derivatives.[19][24]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of indoles is characterized by two main absorption bands, the ¹La and ¹Lb transitions.[25][26] The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment, providing insights into the electronic structure of the molecule.[27]

Conclusion and Future Perspectives

The physicochemical properties of dichlorinated indoles are a complex interplay of electronic, steric, and intermolecular forces. This guide has provided a foundational understanding of these properties and offered practical methodologies for their determination. While a comprehensive experimental dataset for all dichlorinated indole isomers is not yet available, the principles and protocols outlined herein provide a robust framework for researchers to characterize novel derivatives.

Future work in this area should focus on the systematic experimental determination of the physicochemical properties of a wider range of dichlorinated indole isomers. This data will be invaluable for the development of accurate quantitative structure-activity relationship (QSAR) models, which can accelerate the discovery of new drug candidates with optimized properties.[28][29][30] By integrating experimental data with computational modeling, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

References

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Anishetty, R., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics.

- Al-Ostoot, F. H., et al. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

-

PubChem. (n.d.). 4,6-Dichloro-1H-indole. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis spectra of the compounds indicated in CH 2 Cl 2 , except... Retrieved from [Link]

- Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B.

- Dolusic, E., et al. (2012). Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles. European Journal of Medicinal Chemistry.

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

- Giddings, R. R., et al. (2011). Perspective on halogenated organic compounds. Journal of Medical Toxicology.

-

ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]

- Płonka, J., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.

-

PubChem. (n.d.). 5,6-Dichloro-1H-indole. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles.

-

PubChem. (n.d.). Indole. Retrieved from [Link]

- Lu, G., et al. (2009).

- Neudorffer, A. (2001). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.

-

Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]

-

Química Organica.org. (n.d.). Indole. Retrieved from [Link]

-

Quora. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Retrieved from [Link]

- Tong, W., et al. (2004). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Ucieklak, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules.

-

Denton Chemistry Group. (2020, March 13). Pyrroles and Indoles. Retrieved from [Link]

-

MDPI. (2022). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 101495-59-4 | Product Name : 2,3-Dichloro-Indole. Retrieved from [Link]

- Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal.

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

- Ucieklak, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules.

- Liu, P., et al. (2015). Indole, a versatile outstanding heterocyclic compound, engaged in numerous pharmacological properties due to their multiple biochemical processes. Journal of Advanced Pharmaceutical Technology & Research.

- Gribble, G. W. (2010). Indole ring synthesis: from natural products to drugs. John Wiley & Sons.

-

ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its... Retrieved from [Link]

- Gök, Y., et al. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Ahmad, S., et al. (2024).

-

Wikipedia. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dichloro-1H-indole. Retrieved from [Link]

- Montoya-Aguilera, J., et al. (2018). Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humid.

- Wang, Y., et al. (2015).

Sources

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. quora.com [quora.com]

- 4. 6-Chloroindole | C8H6ClN | CID 87111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eurochlor.org [eurochlor.org]

- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 6-氯吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. researchgate.net [researchgate.net]

- 22. dentonchemistry.com [dentonchemistry.com]

- 23. goldbio.com [goldbio.com]

- 24. researchgate.net [researchgate.net]

- 25. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 29. [Quantitative structure-activity relationships of joint toxicity of 3, 4-dichloroaniline and substituted aromatics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4,6-Dichloro-1H-indole: A Technical Guide to Target Identification and Validation

Foreword: The Promise of Halogenated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with profound biological activities.[1][2][3][4] Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among these modifications, halogenation, particularly dichlorination, has emerged as a powerful strategy to enhance potency and selectivity. Dichlorinated indole derivatives have shown promise as kinase inhibitors and potassium channel modulators, highlighting their potential in oncology and beyond.[5] This guide focuses on a specific, yet under-explored molecule: 4,6-dichloro-1H-indole. While its direct therapeutic targets remain to be fully elucidated, its structural alerts, derived from the broader class of indole derivatives, provide a strong rationale for its investigation as a novel therapeutic agent.[5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive framework for identifying and validating the potential therapeutic targets of 4,6-dichloro-1H-indole, thereby accelerating its journey from a promising chemical entity to a potential therapeutic candidate. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic roadmap for robust and reproducible scientific inquiry.

Section 1: Putative Therapeutic Arenas and Mechanistic Hypotheses

Given the established activities of related dichlorinated indole compounds, we can formulate several primary hypotheses for the therapeutic potential of 4,6-dichloro-1H-indole. These hypotheses will form the basis of our target identification strategy.

Hypothesis: Kinase Inhibition in Oncology

Dichlorinated indoles have been investigated as inhibitors of various protein kinases, which are critical targets in cancer and inflammatory diseases.[5] The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, enhancing both potency and selectivity.[5] Therefore, it is plausible that 4,6-dichloro-1H-indole may exhibit anti-proliferative activity by targeting key oncogenic kinases.

Potential Kinase Target Families:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR) - Frequently dysregulated in various cancers.

-

Serine/Threonine Kinases: (e.g., RAF, MEK, AKT) - Central nodes in pro-survival signaling pathways.

Hypothesis: Modulation of Ion Channels

The oxidized analog of a dichlorinated indole, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[5] These channels are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases.[5] The 4,6-dichloro substitution pattern could confer novel modulatory activity on related ion channels.

Potential Ion Channel Targets:

-

Potassium Channels: (e.g., KCa, Kv)

-

Sodium Channels: (e.g., Nav)

-

Calcium Channels: (e.g., Cav)

Hypothesis: Anti-inflammatory Activity via Enzyme Inhibition

Indole derivatives are known to possess anti-inflammatory properties.[1][6] This activity can be mediated through the inhibition of key inflammatory enzymes. The dichlorination of the indole scaffold may enhance these inhibitory effects.

Potential Enzyme Targets:

-

Cyclooxygenases (COX-1/COX-2): Key enzymes in the prostaglandin synthesis pathway.

-

Lipoxygenases (LOX): Involved in the production of leukotrienes.

-

Matrix Metalloproteinases (MMPs): Implicated in tissue remodeling during inflammation.

Section 2: A Multi-pronged Approach to Target Identification

To robustly identify the molecular targets of 4,6-dichloro-1H-indole, a multi-faceted approach is recommended, combining direct biochemical methods with cell-based assays.[7] This strategy minimizes the risk of false positives and provides a more complete picture of the compound's mechanism of action.

Caption: A multi-pronged workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase aims to identify potential binding partners of 4,6-dichloro-1H-indole from a complex biological mixture without prior bias.

Affinity chromatography remains a cornerstone of target identification, utilizing an immobilized small molecule to capture its binding proteins from a cell lysate.[8][9]

Step-by-Step Methodology:

-

Synthesis of an Affinity Probe:

-

Rationale: To immobilize 4,6-dichloro-1H-indole, a linker arm must be attached at a position that does not interfere with its putative binding interactions. Structure-activity relationship (SAR) studies on related indole analogs can inform the optimal attachment point. A common strategy is to attach a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) to the indole nitrogen.

-

Procedure:

-

Protect the indole nitrogen of 4,6-dichloro-1H-indole.

-

Introduce a linker (e.g., a short polyethylene glycol chain) with a terminal functional group.

-

Deprotect the indole nitrogen.

-

Couple the functionalized linker to a solid support, such as NHS-activated sepharose beads.

-

-

-

Preparation of Cell Lysate:

-

Rationale: The choice of cell line should be guided by the therapeutic hypotheses. For oncology targets, a panel of cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) is appropriate.[1][10] For inflammatory targets, immune cells like macrophages (e.g., RAW 264.7) would be suitable.

-

Procedure:

-

Culture selected cells to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

-

Affinity Pull-down:

-

Procedure:

-

Incubate the clarified cell lysate with the 4,6-dichloro-1H-indole-conjugated beads.

-

As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

-

Protein Identification by Mass Spectrometry:

-

Procedure:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

-

-

Data Presentation:

| Protein ID | Gene Name | Fold Enrichment (vs. Control) | p-value | Putative Function |

| P00533 | EGFR | 15.2 | <0.001 | Tyrosine Kinase |

| P27361 | MAPK1 | 8.7 | <0.01 | Serine/Threonine Kinase |

| Q9Y243 | KCNMA1 | 6.1 | <0.05 | Potassium Channel Subunit |

Phase 2: Target Validation in a Cellular Context

Hits from the unbiased screen must be validated in a more physiologically relevant setting to confirm target engagement within intact cells.

CETSA is a powerful method to assess target engagement in live cells by measuring the change in thermal stability of a protein upon ligand binding.[11]

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cultured cells with either vehicle control or varying concentrations of 4,6-dichloro-1H-indole.

-

-

Heat Shock:

-

Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

-

Quantify the amount of the putative target protein in the soluble fraction by Western blotting or targeted mass spectrometry.

-

Data Presentation:

| Temperature (°C) | Vehicle Control (Relative Protein Abundance) | 10 µM 4,6-dichloro-1H-indole (Relative Protein Abundance) |

| 40 | 1.00 | 1.00 |

| 50 | 0.95 | 0.98 |

| 55 | 0.60 | 0.85 |

| 60 | 0.25 | 0.65 |

| 65 | 0.05 | 0.30 |

graph CETSA_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#FFFFFF"]; "Treat_Cells" [label="Treat Cells with Compound or Vehicle"]; "Heat_Shock" [label="Apply Temperature Gradient"]; "Lyse_Cells" [label="Lyse Cells & Separate Soluble/Insoluble Fractions"]; "Quantify_Protein" [label="Quantify Soluble Target Protein (e.g., Western Blot)"]; "Plot_Melt_Curve" [label="Plot Melt Curve to Determine Tm Shift"]; "End" [shape=ellipse, fillcolor="#FFFFFF"];

"Start" -> "Treat_Cells"; "Treat_Cells" -> "Heat_Shock"; "Heat_Shock" -> "Lyse_Cells"; "Lyse_Cells" -> "Quantify_Protein"; "Quantify_Protein" -> "Plot_Melt_Curve"; "Plot_Melt_Curve" -> "End"; }

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Direct Target Engagement and Functional Assays

Once a target is validated in a cellular context, direct binding and functional consequences of this interaction must be established.

For putative kinase targets, a direct enzymatic assay is essential to determine the inhibitory activity of 4,6-dichloro-1H-indole.

Step-by-Step Methodology:

-

Reagents:

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

4,6-dichloro-1H-indole (in a dilution series)

-

Kinase buffer

-

-

Assay Procedure:

-

Incubate the kinase with varying concentrations of 4,6-dichloro-1H-indole.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Stop the reaction after a defined time.

-

Detect the phosphorylated substrate using a suitable method (e.g., phosphospecific antibody, ADP-Glo assay).

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the concentration of 4,6-dichloro-1H-indole.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | Target Kinase | IC50 (µM) |

| 4,6-dichloro-1H-indole | EGFR | 1.2 |

| Staurosporine (Control) | EGFR | 0.01 |

Section 3: Navigating Signaling Pathways

Understanding how the interaction of 4,6-dichloro-1H-indole with its target translates into a cellular response requires mapping its effects on relevant signaling pathways.

Caption: Hypothetical inhibition of the EGFR signaling pathway by 4,6-dichloro-1H-indole.

To validate the on-target effects of 4,6-dichloro-1H-indole on a signaling pathway, a series of downstream functional assays should be performed. For example, if EGFR is a confirmed target, one would expect to see a dose-dependent decrease in the phosphorylation of downstream effectors like ERK and AKT upon treatment with the compound.

Conclusion and Future Directions